molecular formula C16H14FN5O B336271 2-(2H-benzotriazol-2-yl)-N'-[(1Z)-1-(4-fluorophenyl)ethylidene]acetohydrazide

2-(2H-benzotriazol-2-yl)-N'-[(1Z)-1-(4-fluorophenyl)ethylidene]acetohydrazide

Cat. No.: B336271
M. Wt: 311.31 g/mol
InChI Key: JBISZSWLSDHZHM-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2H-1,2,3-benzotriazol-2-yl)-N’-[1-(4-fluorophenyl)ethylidene]acetohydrazide is a complex organic compound that features a benzotriazole moiety and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,2,3-benzotriazol-2-yl)-N’-[1-(4-fluorophenyl)ethylidene]acetohydrazide typically involves the condensation of 2-(2H-1,2,3-benzotriazol-2-yl)acetohydrazide with 4-fluorobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,2,3-benzotriazol-2-yl)-N’-[1-(4-fluorophenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The benzotriazole and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzotriazole oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-(2H-1,2,3-benzotriazol-2-yl)-N’-[1-(4-fluorophenyl)ethylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(2H-1,2,3-benzotriazol-2-yl)-N’-[1-(4-fluorophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can bind to metal ions, influencing enzymatic activities and cellular processes. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain biological targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2H-1,2,3-benzotriazol-2-yl)-N’-[1-(4-fluorophenyl)ethylidene]acetohydrazide is unique due to its combination of a benzotriazole moiety and a fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H14FN5O

Molecular Weight

311.31 g/mol

IUPAC Name

2-(benzotriazol-2-yl)-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C16H14FN5O/c1-11(12-6-8-13(17)9-7-12)18-19-16(23)10-22-20-14-4-2-3-5-15(14)21-22/h2-9H,10H2,1H3,(H,19,23)/b18-11-

InChI Key

JBISZSWLSDHZHM-WQRHYEAKSA-N

Isomeric SMILES

C/C(=N/NC(=O)CN1N=C2C=CC=CC2=N1)/C3=CC=C(C=C3)F

SMILES

CC(=NNC(=O)CN1N=C2C=CC=CC2=N1)C3=CC=C(C=C3)F

Canonical SMILES

CC(=NNC(=O)CN1N=C2C=CC=CC2=N1)C3=CC=C(C=C3)F

Origin of Product

United States

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